methyl 3-acetyl-1H-indole-6-carboxylate
Overview
Description
“Methyl 3-acetyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C12H11NO3 . It is used as a reactant for the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, and inhibitors of botulinum neurotoxin .
Synthesis Analysis
The synthesis of “methyl 3-acetyl-1H-indole-6-carboxylate” involves the use of acetyl chloride and aluminum chloride in dichloromethane . The reaction mixture is stirred at room temperature for 1 hour. Afterward, a saturated aqueous solution of sodium hydrogen carbonate is added, and the mixture is extracted with ethyl acetate .Molecular Structure Analysis
The molecular weight of “methyl 3-acetyl-1H-indole-6-carboxylate” is 217.22 . The InChI code for this compound is 1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 .Chemical Reactions Analysis
“Methyl 3-acetyl-1H-indole-6-carboxylate” can undergo various chemical reactions. For instance, it can be used as a reactant in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors . It can also be used in the synthesis of stilbene-based antitumor agents .Physical And Chemical Properties Analysis
“Methyl 3-acetyl-1H-indole-6-carboxylate” is a solid compound . It appears white to pale cream to cream to yellow to orange to brown in color .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
- Indole derivatives, including methyl 3-acetyl-1H-indole-6-carboxylate, have been investigated as potential immunomodulators and anticancer agents .
- Methyl 3-acetyl-1H-indole-6-carboxylate could serve as a precursor for developing inhibitors against botulinum neurotoxin .
- Indole derivatives, including methyl 3-acetyl-1H-indole-6-carboxylate, have been explored as ligands for the CB2 cannabinoid receptor .
Antiviral Activity
Immunomodulation and Anticancer Potential
Inhibitors of Botulinum Neurotoxin
CB2 Cannabinoid Receptor Ligands
Inhibitors of Hepatitis C Virus NS5B Polymerase
Safety and Hazards
“Methyl 3-acetyl-1H-indole-6-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It is also associated with specific target organ toxicity (single exposure), with the respiratory system being the target organ .
properties
IUPAC Name |
methyl 3-acetyl-1H-indole-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-5-8(12(15)16-2)3-4-9(10)11/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWMOAHQIUXOTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-acetyl-1H-indole-6-carboxylate |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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